
2-Undecylpentadecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecylpentadecanal is a chemical compound that belongs to the class of aldehydes It is characterized by a long hydrocarbon chain with an aldehyde functional group at one end
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylpentadecanal can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-Undecylpentadecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out under mild conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding alkene, followed by selective oxidation. This method allows for the large-scale production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
2-Undecylpentadecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX)
Major Products Formed
Oxidation: 2-Undecylpentadecanoic acid
Reduction: 2-Undecylpentadecanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Undecylpentadecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-Undecylpentadecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activity and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Pentadecanal: A shorter-chain aldehyde with similar chemical properties.
Undecanal: Another aldehyde with a shorter hydrocarbon chain.
Uniqueness
2-Undecylpentadecanal is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain aldehydes. This uniqueness makes it valuable for specific applications where longer-chain aldehydes are required.
特性
CAS番号 |
922163-80-2 |
|---|---|
分子式 |
C26H52O |
分子量 |
380.7 g/mol |
IUPAC名 |
2-undecylpentadecanal |
InChI |
InChI=1S/C26H52O/c1-3-5-7-9-11-13-14-16-18-20-22-24-26(25-27)23-21-19-17-15-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChIキー |
GXIPWLFFBUPIMB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
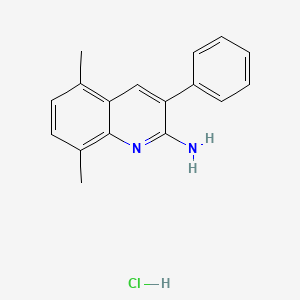
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
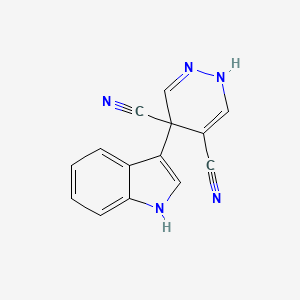
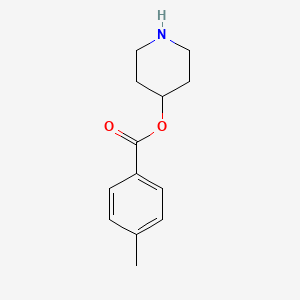
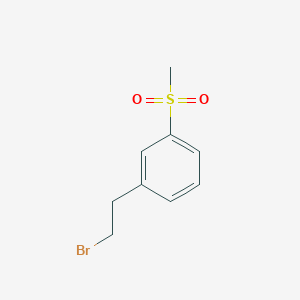
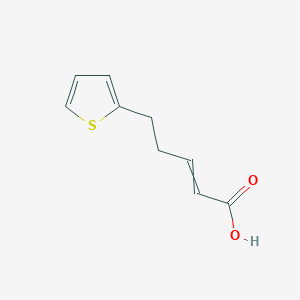
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
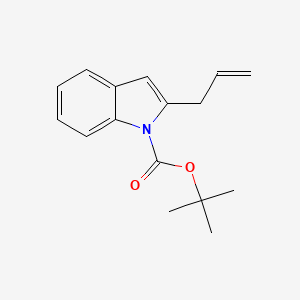
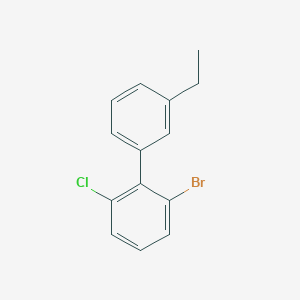
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)
